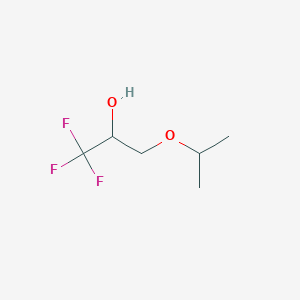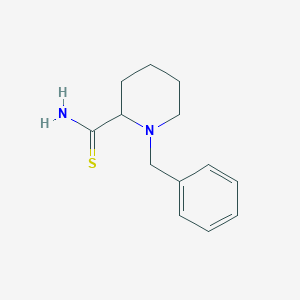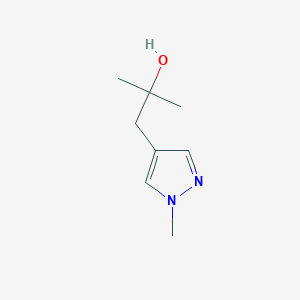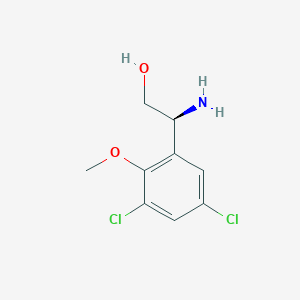
2-(2-Bromo-3-hydroxyphenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromo-3-hydroxyphenyl)acetonitrile is an organic compound with the molecular formula C8H6BrNO It is characterized by the presence of a bromine atom, a hydroxyl group, and a nitrile group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-3-hydroxyphenyl)acetonitrile typically involves the bromination of 2-hydroxyphenylacetonitrile. One common method includes the use of bromine in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding quinones.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
- Quinones from oxidation.
- Primary amines from reduction.
- Substituted derivatives from nucleophilic substitution .
科学的研究の応用
2-(2-Bromo-3-hydroxyphenyl)acetonitrile has diverse applications in scientific research:
作用機序
The mechanism of action of 2-(2-Bromo-3-hydroxyphenyl)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity .
類似化合物との比較
- 2-Bromo-4-hydroxyphenylacetonitrile
- 2-Bromo-3-methoxyphenylacetonitrile
- 2-Chloro-3-hydroxyphenylacetonitrile
Comparison: 2-(2-Bromo-3-hydroxyphenyl)acetonitrile is unique due to the specific positioning of the bromine and hydroxyl groups, which confer distinct reactivity and interaction profiles compared to its analogs. For instance, the presence of the hydroxyl group ortho to the nitrile group enhances its ability to participate in hydrogen bonding, making it a valuable intermediate in the synthesis of bioactive compounds .
特性
分子式 |
C8H6BrNO |
|---|---|
分子量 |
212.04 g/mol |
IUPAC名 |
2-(2-bromo-3-hydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C8H6BrNO/c9-8-6(4-5-10)2-1-3-7(8)11/h1-3,11H,4H2 |
InChIキー |
VMXQUUCSHWCZHR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)O)Br)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(6-Methoxy-2-pyridinyl)methyl]cyclopropanamine](/img/structure/B13609398.png)
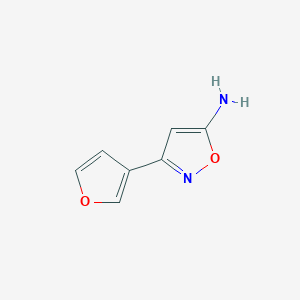
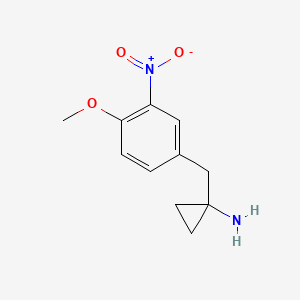
![2-(2-(Piperidin-2-yl)ethyl)-1h-benzo[d]imidazole](/img/structure/B13609426.png)

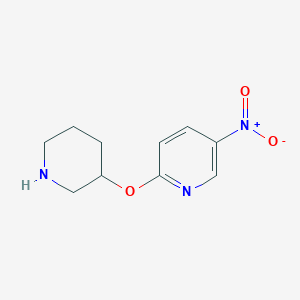
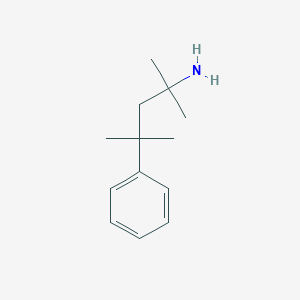
![3-(Benzo[b]thiophen-3-yl)-1,1,1-trifluoropropan-2-one](/img/structure/B13609440.png)

